4-Chloro-2-fluoro-5-(trifluoromethyl)aniline
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Overview
Description
4-Chloro-2-fluoro-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1805524-41-7 . It has a molecular weight of 213.56 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H4ClF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 . The InChI key is FTWJRPLRTPYTJN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 213.56 .Scientific Research Applications
Nonlinear Optical Materials
- 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline shows potential for use in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques indicate its suitability due to the effects of substituents on its structure and vibrational spectra. This is supported by studies of hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Chemical Synthesis and Drug Precursors
- This compound is useful in chemical synthesis, particularly as a transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, which are significant in pharmaceutical research (Wu et al., 2021).
Fluorescence Quenching Studies
- Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols have used 4-fluoro-2-methoxyphenyl boronic acid, a derivative of this compound. These studies are significant for understanding the conformational changes and bonding interactions in various solvent environments, which is critical in analytical and bioanalytical chemistry (Geethanjali et al., 2015).
Pharmaceutical Research
- Its derivatives are studied for their potential in biological activities and as precursors in pharmaceuticals. For instance, its role in the metabolism of drugs in biological systems, which is crucial for understanding drug efficacy and safety, has been investigated (Baldwin & Hutson, 1980).
Optical and Spectroscopic Studies
- Research on its optical properties, such as linear and nonlinear optical investigations, is significant. These studies, involving vibrational spectra and molecular orbital calculations, highlight its potential in optical limiting applications (George et al., 2021).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that the presence of fluorine atoms in organic compounds can significantly impact their chemical reactivity and biological activity . The trifluoromethyl group in particular is known to influence the compound’s interaction with its targets .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been found to be efficiently metabolized, primarily by hydroxylation with subsequent sulfate or glucuronide formation .
Result of Action
Similar compounds have been reported to have antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline . For instance, the compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and kept away from strong oxidizing agents for optimal stability .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWJRPLRTPYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805524-41-7 |
Source
|
Record name | 4-chloro-2-fluoro-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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